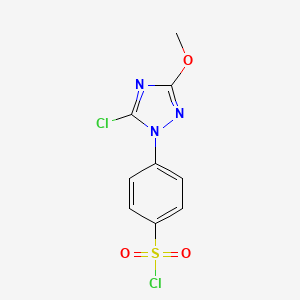

4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride

Description

This compound features a benzene-sulfonyl chloride core substituted with a 5-chloro-3-methoxy-1,2,4-triazole moiety. Its molecular formula is C₉H₇Cl₂N₃O₃S, with an estimated molecular weight of 332.14 g/mol. The triazole ring introduces nitrogen-rich heterocyclic character, while the chloro and methoxy substituents modulate electronic and steric properties. This structural complexity makes it valuable in pharmaceutical and agrochemical synthesis, particularly as a sulfonylation reagent or intermediate in drug design .

Properties

Molecular Formula |

C9H7Cl2N3O3S |

|---|---|

Molecular Weight |

308.14 g/mol |

IUPAC Name |

4-(5-chloro-3-methoxy-1,2,4-triazol-1-yl)benzenesulfonyl chloride |

InChI |

InChI=1S/C9H7Cl2N3O3S/c1-17-9-12-8(10)14(13-9)6-2-4-7(5-3-6)18(11,15)16/h2-5H,1H3 |

InChI Key |

ZCDLMKLKPXBVKL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN(C(=N1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Sulfonylation: The final step involves the sulfonylation of the benzene ring using sulfonyl chloride reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound’s structure includes a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a triazole ring (1H-1,2,4-triazole) bearing a chloro (Cl) and methoxy (OCH₃) substituent. The sulfonyl chloride group is highly electrophilic, making it reactive toward nucleophiles such as alcohols, amines, and thiols .

| Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|

| C₉H₇Cl₂N₃O₃S | 308.14 g/mol | -SO₂Cl, triazole (Cl, OCH₃) |

Reaction with Alcohols

The sulfonyl chloride group undergoes nucleophilic substitution with alcohols to form sulfonate esters. For example:

-

Mechanism : The hydroxyl oxygen attacks the sulfur atom, displacing the chloride ion as a leaving group.

-

Example : In patent US20160237066A1, a similar sulfonyl chloride reacts with a tetrahydrofuran-derived alcohol to form a sulfonate ester intermediate .

-

Conditions : Typically conducted in polar aprotic solvents (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl .

Table 1: Reaction with Alcohols

| Nucleophile | Product Type | Example Reaction | Source |

|---|---|---|---|

| R-OH (alcohol) | R-O-SO₂-Ar (sulfonate ester) | Tetrahydrofuran alcohol → sulfonate ester |

Reaction with Amines

The sulfonyl chloride reacts with amines to form sulfonamides. This is a common reaction for synthesizing biologically active compounds:

-

Mechanism : Amine nitrogen attacks the sulfur, replacing Cl⁻.

-

Example : In PMC10653066, triazole diamines react with benzenesulfonyl chlorides to yield sulfonamide derivatives .

-

Conditions : Often performed in pyridine or dichloromethane under ambient or reflux conditions .

Table 2: Reaction with Amines

| Nucleophile | Product Type | Example Reaction | Source |

|---|---|---|---|

| R-NH₂ (amine) | R-NH-SO₂-Ar (sulfonamide) | Triazole diamine → sulfonamide |

Reaction with Thiols

While not explicitly detailed in the provided sources, thiol (-SH) nucleophiles can react with sulfonyl chlorides to form sulfonothioesters (R-S-SO₂-Ar). This is a general reaction of sulfonyl chlorides and is inferred from their reactivity patterns .

Stability and Handling Considerations

-

Reactivity : The presence of a methoxy group (OCH₃) on the triazole ring may influence electron distribution, potentially enhancing the sulfonamide’s reactivity.

-

Storage : Requires anhydrous conditions due to the hydrolytic sensitivity of the -SO₂Cl group.

Comparison of Reaction Conditions

| Reaction Type | Conditions | Typical Solvent | Base Used | Source |

|---|---|---|---|---|

| Alcohol substitution | Ambient or reflux |

Scientific Research Applications

Unfortunately, the available search results provide limited information regarding the specific applications of the chemical compound "4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride." However, based on the data, we can infer some potential applications and contexts in which this compound is used:

1. Chemical Identification and Structure

- PubChem Data : The compound is cataloged in PubChem with CID 71756767, which includes its 2D and 3D structures, molecular formula (C9H7Cl2N3O3S), molecular weight (308.14 g/mol), IUPAC name (4-(5-chloro-3-methoxy-1,2,4-triazol-1-yl)benzenesulfonyl chloride), InChI, InChIKey, and SMILES notations .

- Synonyms : The compound is also known by other identifiers such as 1423025-76-6 and EN300-113801 .

2. Synthesis of Fluconazole Derivatives

- Triazole Compounds : The presence of a 1,2,4-triazole moiety is noteworthy. The review of fluconazole analogs indicates that N,C-substituted-1,2,4-triazol-1-yl units are common in antifungal drug development .

- Antifungal Research : Fluconazole analogs containing triazole units have been explored for their antifungal activities, particularly against Candida albicans .

3. Use in Chemical Synthesis

- Sulfonyl Chloride : The sulfonyl chloride functional group can be used as an intermediate in synthesizing sulfonamides, which have various biological and pharmaceutical applications .

4. Potential Biological Activity

- Antiproliferative Properties : Research on hybrid compounds containing imidazole cores shows that sulfonyl derivatives have antiproliferative activity .

- Antiparasitic Effects : Triazole-containing compounds have demonstrated in vitro activity against Trypanosoma cruzi .

5. Additional Information

Mechanism of Action

The mechanism of action of 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among sulfonyl chloride derivatives lie in the substituents attached to the benzene ring. Below is a comparative overview:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 4-(5-Chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride | C₉H₇Cl₂N₃O₃S | ~332.14 | 5-Chloro-3-methoxy-1,2,4-triazole | Drug synthesis, enzyme inhibitors |

| 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (CAS 1909337-37-6) | C₁₁H₁₃Cl₂NO₃S | 310.2 | 5-Chloropentanamido | High-purity R&D, agrochemical intermediates |

| 4-(Octyloxy)benzene-1-sulfonyl chloride | C₁₄H₂₁ClO₃S | 304.83 | Octyloxy (C₈H₁₇O) | Surfactants, lipid-soluble prodrugs |

| 4-[(Trichloroethenyl)sulfanyl]benzene-1-sulfonyl chloride (CAS 64728-76-3) | C₈H₄Cl₄O₂S₂ | 338.06 | Trichloroethenylsulfanyl | High-reactivity organic synthesis |

| 4-Chlorobenzene-1-sulfonyl chloride | C₆H₄Cl₂O₂S | 211.07 | Chlorine | Generic sulfonylation reactions |

Reactivity and Pharmacological Implications

- Electronic Effects : The triazole group in the target compound is electron-deficient due to the chloro and methoxy substituents, enhancing the electrophilicity of the sulfonyl chloride group compared to alkylated derivatives (e.g., octyloxy variant). This increases its reactivity in nucleophilic substitutions .

- In contrast, benzamido-substituted sulfonyl chlorides (e.g., compound 4 in ) may exhibit different binding affinities due to bulkier substituents .

- Lipophilicity : The octyloxy derivative () has higher lipophilicity (logP ~4.5 estimated), favoring membrane permeability, whereas the polar triazole group in the target compound may improve aqueous solubility for drug formulations .

Biological Activity

4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonyl chloride group and a triazole ring. The molecular formula for this compound is with a molecular weight of approximately 308.14 g/mol. This compound is notable for its electrophilic sulfonyl chloride group, which makes it highly reactive towards nucleophiles, facilitating various chemical transformations in synthetic chemistry.

The presence of the sulfonyl chloride group in this compound allows it to undergo several types of reactions, particularly with nucleophiles such as amines and alcohols. This reactivity can be harnessed to create various bioactive molecules in medicinal chemistry. Compounds with similar structures often exhibit significant biological properties, particularly in the realms of antifungal and antibacterial activities.

Biological Activity

While specific biological activities of this compound have not been extensively documented, related compounds have shown promising results:

Antibacterial Activity

Research indicates that triazole derivatives are commonly associated with antibacterial properties. For instance, studies on structurally similar compounds have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness often correlates with the presence of specific functional groups within the molecule .

Enzyme Inhibition

Sulfonamide functionalities, which are structurally related to sulfonyl chlorides, are known for their enzyme inhibitory activities. Compounds bearing these moieties have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors and urease inhibitors. For example, several synthesized compounds showed strong inhibitory activity against urease with IC50 values significantly lower than standard reference drugs .

Case Studies

A study investigating the biological activity of synthesized triazole derivatives found that specific compounds exhibited strong AChE inhibition and moderate antibacterial effects. The most active compounds in this study had IC50 values ranging from 0.63 to 6.28 µM against urease, indicating significant potential for therapeutic applications .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their notable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(1-Methyl-1H-1,2,4-triazol-3-yl)benzene-1-sulfonyl chloride | C10H10ClN3O2S | Contains a methyl group on the triazole ring |

| 2-Chloro-5-(3-oxoisoindolin-1-yl)benzene-1-sulfonyl chloride | C12H9ClN2O3S | Features an isoindoline moiety |

| 4-(4-pyridyloxy)benzenesulfonic acid | C11H11ClN2O3S | Contains a pyridyloxy group |

Q & A

Q. What are the common synthetic routes for preparing 4-(5-chloro-3-methoxy-1H-1,2,4-triazol-1-yl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, sulfonyl chloride groups can be introduced through oxidative chlorination of thiol intermediates using agents like chlorine gas or Lawesson’s reagent under anhydrous conditions . Triazole ring formation often involves cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by functionalization with methoxy and chloro substituents. Key steps include refluxing in aprotic solvents (e.g., dichloromethane) and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H, ¹³C): To confirm the triazole ring substitution pattern and sulfonyl chloride functionality.

- FT-IR: Identification of S=O stretching (~1360–1180 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹).

- HRMS (High-Resolution Mass Spectrometry): To validate molecular weight and isotopic patterns.

- X-ray crystallography (if crystalline): For absolute structural confirmation, as seen in similar triazole-sulfonyl derivatives .

Q. How can researchers ensure purity and stability during storage?

Purity is maintained via vacuum drying and storage under inert gas (argon/nitrogen) at –20°C. Stability tests (TGA/DSC) should monitor decomposition temperatures, while HPLC (C18 columns, acetonitrile/water mobile phase) quantifies impurities. Avoid exposure to moisture to prevent hydrolysis of the sulfonyl chloride group .

Advanced Research Questions

Q. What experimental strategies optimize regioselectivity in triazole substitution reactions involving this compound?

Regioselectivity in triazole functionalization is influenced by steric and electronic factors. For example:

- Electron-withdrawing groups (e.g., sulfonyl chloride) direct substitution to the less hindered nitrogen atom.

- Catalytic additives (e.g., Cu(I) for "click" chemistry) enhance specificity.

- Temperature control: Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic control. Computational modeling (DFT) can predict reactive sites .

Q. How do reaction conditions affect the stability of the sulfonyl chloride group during derivatization?

Sulfonyl chlorides are prone to hydrolysis. To mitigate this:

Q. What methodologies resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Solutions include:

- Dose-response standardization: Use a common reference compound (e.g., doxorubicin for antitumor studies).

- Metabolite profiling: Identify active vs. inactive metabolites via LC-MS/MS.

- Orthogonal assays: Validate results using both in vitro (e.g., MTT assay) and in silico (molecular docking) approaches .

Q. How can computational tools guide the design of derivatives with enhanced reactivity or selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.